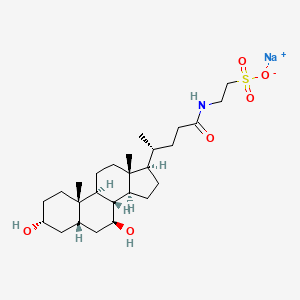

Sodium tauroursodeoxycholate

Descripción general

Descripción

Synthesis Analysis

The synthesis of TUDC involves the reaction of ursodeoxycholic acid with taurine in the presence of an aqueous solution of NaOH, enhancing yield through improved reaction conditions and simplification of the purification method (Zhu Chao, 2002). Another method includes condensation of ursodeoxycholic acid with 2,2'-dithiobisbenzothiazole, followed by reaction with taurine, achieving an overall yield of about 76% (Deng Yong, 2009).

Molecular Structure Analysis

Sodium taurodeoxycholate, a related bile salt, demonstrates a trigonal crystal structure, illustrating the ion-ion and ion-dipole interactions critical for micellar formation. Its structure, characterized by helices packed in a cog-wheel arrangement, provides insight into the structural basis of bile salt micelles (A. R. Campanelli et al., 1987).

Chemical Reactions and Properties

TUDC's chemical properties, such as its ability to form micelles and its interaction with cholesterol, are pivotal in understanding its role in biological systems. The hydrophobic self-association and micellization behavior of TUDC, driven mainly by hydrophobic interactions, are crucial for its function in bile (N. Funasaki et al., 2000).

Physical Properties Analysis

The physical properties of bile salts like TUDC, including critical micelle concentrations and micellar structures, are influenced by their hydrophobic molecular surface areas. These properties are essential for understanding the role of bile salts in solubilizing lipids in the gastrointestinal tract (Keisuke Matsuoka et al., 2006).

Chemical Properties Analysis

TUDC exhibits unique chemical behaviors in bile, such as reducing membrane disruption caused by more hydrophobic bile salts. Its interaction with membranes and other bile salts, influencing the adsorption and solubilization properties, highlights its protective role against bile salt toxicity (D. Heuman et al., 1996).

Aplicaciones Científicas De Investigación

Sodium tauroursodeoxycholate ameliorates liver dysfunction in bile duct-ligated rats, suggesting its potential in treating clinical cholestatic disorders (Ishizaki et al., 1997).

It plays a role in hepatic uptake, which is predominantly Na+-dependent at physiological conditions, indicating its importance in liver metabolism (Takikawa et al., 1995).

The compound can prevent taurolithocholate-induced cholestasis and liver cell toxicity, suggesting a therapeutic application in liver diseases (Schölmerich et al., 1990).

Sodium tauroursodeoxycholate shows protective effects against ischemia/reperfusion injury in pig liver transplantation, indicating potential benefits in transplant medicine (Hertl et al., 1999).

It stimulates bile acid secretion in rat liver through the activation of mitogen-activated protein kinases, highlighting a specific biochemical pathway of interest (Schliess et al., 1997).

Tauroursodeoxycholate is better absorbed than ursodeoxycholate in patients with primary biliary cirrhosis, suggesting its superior therapeutic profile for this condition (Invernizzi et al., 1999).

Its neuroprotective potential has been explored in the treatment of amyotrophic lateral sclerosis, indicating its possible application in neurological disorders (Elia et al., 2015).

Sodium tauroursodeoxycholate could mitigate chronic high salt-induced renal injury and inflammation, showing its potential in renal health (De Miguel et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPNVUSIMGAJFC-JUWYWQLMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tauroursodeoxycholate | |

CAS RN |

6009-98-9, 35807-85-3 | |

| Record name | Sodium taurochenodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tauroursodeoxycholate sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035807853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35807-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAURURSODIOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4JLR867N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)